molecular formula C17H14N2O4 B2607047 (E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate CAS No. 469872-85-3

(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate

Cat. No. B2607047
CAS RN: 469872-85-3
M. Wt: 310.309
InChI Key: AMRPKPIGRBBHAK-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate, also known as MCF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MCF is a member of the acrylamide family and has been shown to possess a range of biochemical and physiological effects. In

Scientific Research Applications

Chemical Synthesis and Reactions

  • Reactions with Carbonyl Compounds : 2-Cyano-3-hydroxy-3-(methylthio)acrylamide, a related compound, reacts with carbonyl compounds to yield selenazin-4-ones and thiazin-6-ones, indicating its potential in synthesizing heterocyclic compounds (Yokoyama et al., 1985).
  • Versatile Synthons for Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are used for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and isoxazoles, suggesting the use of similar cyano compounds in complex organic syntheses (Pizzioli et al., 1998).
  • Flash Vacuum Pyrolysis : The pyrolysis of furfuryl benzoates, similar in structure to the query compound, leads to the formation of cyclobutenones and difurans, useful in organic synthesis (Trahanovsky et al., 1981).

Pharmaceutical and Agrochemical Applications

  • Pyrimidine Derivative Synthesis : The reaction of methyl 2-cyano-3,3-bis(methylthio)acrylate with amides leads to pyrimidine derivatives, indicating potential pharmaceutical applications (Kohra et al., 1988).
  • Herbicidal Activity : The synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrates good herbicidal activities, suggesting possible use in agricultural chemistry (Wang et al., 2004).

properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-11-7-8-13(23-11)9-12(10-18)16(20)19-15-6-4-3-5-14(15)17(21)22-2/h3-9H,1-2H3,(H,19,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRPKPIGRBBHAK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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